6-Chloro-2,4-difluoro-3-methylbenzoyl chloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is systematically identified by its IUPAC name, which adheres to the hierarchical numbering of substituents on the benzene ring. The parent structure is benzoyl chloride, with substituents assigned positions based on priority: chlorine at position 6, fluorine atoms at positions 2 and 4, and a methyl group at position 3. This nomenclature ensures unambiguous identification and aligns with international chemical standards.
Key Molecular Parameters
The compound’s structure is confirmed through spectroscopic and computational methods, including nuclear magnetic resonance (NMR) and X-ray crystallography in analogous systems.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is not explicitly reported in the literature, insights can be drawn from structurally related halogenated benzoyl chlorides. For example, crystallographic studies of 2-(4-chloro-6-nitrophenyl) derivatives reveal bond lengths and angles that reflect electronic effects of substituents. In such systems:
- C–Cl bond lengths : Typically range between 1.71–1.73 Å, influenced by adjacent electron
Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(9)6(7(3)12)8(10)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVFBFNFYZTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride typically involves the chlorination and fluorination of 3-methylbenzoic acid derivatives. One common method includes the following steps:
Chlorination: 3-methylbenzoic acid is chlorinated using thionyl chloride (SOCl2) to form 3-methylbenzoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with various nucleophiles to form derivatives. Key reactions include:
| Nucleophile | Reagent/Conditions | Product Formed | Application |
|---|---|---|---|
| Amines | Room temperature, inert solvent | Substituted amides | Pharmaceutical intermediates |
| Alcohols | Reflux, catalytic acid/base | Esters | Polymer synthesis |
| Thiols | Mild heating, aprotic solvent | Thioesters | Biochemical probes |
This reactivity is critical for synthesizing bioactive molecules, as demonstrated in the preparation of amide-based drug candidates targeting enzymatic pathways.
Reduction Reactions
The carbonyl group can be reduced to a methylene group or alcohol under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0–25°C | Benzyl alcohol derivative | Complete reduction to alcohol |
| NaBH₄ | Methanol, room temperature | Partial reduction | Limited efficacy for acyl chlorides |
Lithium aluminum hydride (LiAlH₄) is preferred for complete reduction, yielding alcohols that serve as intermediates for further functionalization.
Oxidation Reactions
The methyl substituent at position 3 can be oxidized to a carboxylic acid or aldehyde:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Carboxylic acid | MnO₂, CO₂ |
| CrO₃ | Anhydrous dichloromethane | Aldehyde | Chromium salts |
Potassium permanganate (KMnO₄) in acidic media achieves full oxidation to carboxylic acids, while chromium trioxide (CrO₃) under anhydrous conditions selectively produces aldehydes.
Comparative Reactivity Insights
The presence of chlorine and fluorine substituents significantly influences reaction kinetics:
-
Electron-withdrawing effects : Enhance carbonyl electrophilicity, accelerating nucleophilic attacks.
-
Steric hindrance : The methyl group at position 3 moderately slows reactions at adjacent positions.
These factors are leveraged in industrial processes to optimize yields in multi-step syntheses, such as the production of fluorinated agrochemicals .
Scientific Research Applications
Organic Synthesis
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is widely used as an intermediate in the synthesis of various organic compounds. Its reactive acyl chloride group allows it to participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives .
Pharmaceutical Development
The compound serves as a precursor in the synthesis of potential drug candidates. Research has indicated its role in developing anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promising anticancer activity against various cell lines, suggesting its potential for therapeutic applications .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Chloro-2,4-difluoro-3-methylbenzamide | MCF-7 | 15.63 | Induces apoptosis |
| 6-Chloro-2,4-difluoro-3-methylbenzoic acid | U-937 | 0.48 | Cell cycle arrest at G1 phase |
| Related fluorinated compounds | HCT-116 | 0.19 | Inhibits proliferation |
Enzyme Inhibition Studies
Research has focused on the enzyme inhibition capabilities of this compound. It has been evaluated for its ability to inhibit carbonic anhydrases involved in cancer progression. Some derivatives have demonstrated selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents .
The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, which can modulate various biochemical pathways .
Case Studies
Study 1: Antitumor Activity
A peer-reviewed study explored the cytotoxic effects of derivatives of this compound on human leukemia cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Electrophilicity: The difluoro substitution in the target compound (positions 2 and 4) enhances carbonyl electrophilicity compared to monofluoro analogs .
- Steric Effects : Methyl and chlorine substituents at positions 3 and 6 introduce steric hindrance, moderating reactivity in bulky nucleophilic environments .
- Hydrolysis Sensitivity: All benzoyl chlorides in this class are moisture-sensitive, but electron-withdrawing groups (e.g., fluorine) accelerate hydrolysis compared to non-fluorinated analogs .
Biological Activity
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is a synthetic organic compound with the molecular formula C8H4ClF2O. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets, making it a subject of various studies.
The compound is characterized by:
- Molecular Weight : 206.56 g/mol
- Structure : It features a benzoyl chloride moiety with chlorine and fluorine substituents on the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (Cl and F) can enhance the compound's reactivity and binding affinity, potentially leading to modulation of various biochemical pathways.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Chloro-2,4-difluoro-3-methylbenzamide | MCF-7 | 15.63 | Induces apoptosis |
| 6-Chloro-2,4-difluoro-3-methylbenzoic acid | U-937 | 0.48 | Cell cycle arrest at G1 phase |
| Related fluorinated compounds | HCT-116 | 0.19 | Inhibits proliferation |
These findings suggest that modifications in the structure of benzoyl derivatives can lead to significant variations in their biological potency.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition against CA IX and CA II at nanomolar concentrations, indicating potential for therapeutic applications in cancer treatment .
Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the synthesis of various derivatives including this compound and assessed their cytotoxic effects on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .
Q & A
Q. Q1. What are the optimal synthetic routes for 6-chloro-2,4-difluoro-3-methylbenzoyl chloride, and how can reaction intermediates be characterized?
A1. The synthesis of substituted benzoyl chlorides often involves Friedel-Crafts acylation followed by halogenation and methylation. For example, chlorination of a pre-functionalized benzene derivative (e.g., via chlorosulfonation) can yield intermediates like 3-methyl-2,4-difluorobenzene, which is subsequently acylated using phosgene or thionyl chloride . Key intermediates should be characterized using GC-MS (to confirm molecular weight and fragmentation patterns) and NMR (to verify substitution patterns, e.g., distinguishing between ortho, meta, and para fluorines). For benzoyl chlorides, FTIR is critical to confirm the C=O stretch (~1760–1800 cm⁻¹) and C-Cl bonds .
Q. Q2. How can the purity of this compound be validated, and what analytical methods are recommended?
A2. Purity assessment requires a combination of:
- HPLC with UV detection (λ = 210–260 nm for aromatic systems) to quantify impurities.
- Elemental analysis (C, H, N, Cl, F) to verify stoichiometry.
- Karl Fischer titration to measure residual moisture, critical for acyl chlorides prone to hydrolysis .
For trace metal analysis (e.g., from catalysts), use ICP-MS with a detection limit of <1 ppb.
Advanced Research Questions
Q. Q3. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
A3. Fluorine’s strong electron-withdrawing effect activates the carbonyl carbon toward nucleophilic attack but may sterically hinder bulkier nucleophiles. Computational studies (e.g., DFT calculations ) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic monitoring (e.g., in situ IR or NMR). For example, the para-fluorine may stabilize transition states via resonance, while ortho-substituents increase steric hindrance .
Q. Q4. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
A4. Discrepancies in bond lengths or angles may arise from disordered crystal packing or dynamic effects. Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections if twinning is observed . For ambiguous cases, cross-validate with PXRD (to confirm phase purity) and SC-XRD (for single-crystal analysis). If halogen bonding is suspected (common in fluorinated/cl-substituted aromatics), employ Hirshfeld surface analysis to quantify intermolecular interactions .
Q. Q5. What strategies mitigate toxicity risks during handling, and how are exposure pathways assessed?
A5. Benzoyl chlorides are corrosive and may release HCl upon hydrolysis. Mitigation includes:
- Engineering controls : Use glove boxes or fume hoods with HEPA filters.
- PPE : Impervious gloves (e.g., Viton®) and full-face shields .
- Exposure monitoring : Measure airborne HCl via ion chromatography and assess dermal exposure using wipe tests.
For toxicity profiling, conduct in vitro assays (e.g., Ames test for mutagenicity) and reference structural analogs like chlorinated dioxins, which share bioaccumulation risks .
Q. Q6. How can computational models predict the environmental persistence of this compound?
A6. Use QSAR models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Parameters like the number of halogens and methyl groups correlate with persistence in soil. Experimentally, perform OECD 301F respirometry tests to measure aerobic degradation. For photolytic stability, assess UV-Vis spectra (λmax ~250–300 nm for aryl chlorides) and track decomposition products via LC-HRMS .
Methodological Considerations
Q. Q7. What spectroscopic techniques differentiate between positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro substituents)?
A7. <sup>19</sup>F NMR is definitive:
- Chemical shifts for ortho-F (~-110 to -120 ppm) vs. para-F (~-100 to -110 ppm) vary with substitution.
- Coupling constants (JF-F) in 2,4-difluoro systems are typically >20 Hz due to vicinal coupling, while 3,5-substituted isomers show smaller J values.
Complement with NOESY to confirm spatial proximity of substituents .
Q. Q8. How can reaction scalability be optimized without compromising yield in multi-gram syntheses?
A8. Use DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry, solvent polarity). For exothermic acylations, employ flow chemistry with precise temperature control. Monitor side reactions (e.g., hydrolysis) via online PAT (Process Analytical Technology) tools like ReactIR™. Scale-up trials should include crystallization screening to isolate pure product efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
